molecular formula C7H5BrF3NO B572742 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214377-42-0

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B572742
CAS No.: 1214377-42-0
M. Wt: 256.022
InChI Key: ZIOFHXRZJCIBCO-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is a pyridine derivative, characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is used in various scientific research applications, including:

Comparison with Similar Compounds

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-Bromo-5-(trifluoromethyl)pyridine: This compound has a similar structure but with the bromine and methoxy groups at different positions.

    3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine: Another isomer with the same functional groups but different positions on the pyridine ring.

Properties

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOFHXRZJCIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693829
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-42-0
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
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